Improved Selectivity Over hERG Channel: A Direct Comparison of KSP Inhibitors
In the development of MK-0731, a KSP inhibitor, the 2,5-difluorophenyl moiety was a key structural feature. The compound MK-0731, which contains this moiety, exhibited an IC50 of 6 nM against the KSP target [1]. Importantly, this compound was specifically designed to circumvent the hERG channel binding that plagued earlier KSP inhibitors containing alternative aromatic groups [2]. The study indicates that the 2,5-difluoro substitution was selected over other fluorophenyl patterns to achieve a favorable balance of high potency and reduced cardiotoxicity risk.
| Evidence Dimension | Potency against KSP target (IC50) and mitigation of hERG liability |
|---|---|
| Target Compound Data | KSP IC50 = 6 nM; hERG liability circumvented |
| Comparator Or Baseline | Earlier KSP inhibitors (e.g., compound 11 in the study) with alternative aryl groups |
| Quantified Difference | MK-0731 (2,5-difluorophenyl) achieved a favorable balance of high potency and reduced hERG binding, which earlier compounds could not. |
| Conditions | In vitro kinase inhibition assay; hERG binding assay |
Why This Matters
Procurement of 2,5-difluorophenylacetyl chloride is essential for synthesizing KSP inhibitors with a clinically viable safety profile, as it is the required building block for the optimized 2,5-difluorophenyl pharmacophore.
- [1] Cox, C.D., et al. J. Med. Chem. 2008, 51(14), 4239-4252. View Source
- [2] Cox, C.D., et al. J. Med. Chem. 2008, 51(14), 4239-4252. View Source
